molecular formula C9H7N3O2S B8432752 4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid CAS No. 1068975-61-0

4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid

Cat. No. B8432752
M. Wt: 221.24 g/mol
InChI Key: MZZIULBJSKTXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A solution of 2-cyanothiazole (1.55 g, 14.2 mmol) in MeOH (12 mL) is treated with N-acetylcysteine (234 mg, 1.42 mmol), ammonium acetate (1.5 g, 18.5 mmol) and heated in a microwave at 120° C. for 15 min. The mixture is then treated with 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (3.2 g, 17.0 mmol) and KOt-Bu (2.2 g, 20 mmol), and heated in a microwave at 120° C. for an additional 15 min. The mixture is then treated with a solution of KOH (1.2 g, 20 mmol) in H2O (5 mL) and heated at reflux for 1 h. The mixture is neutralized with concentrated aqueous HCl. The precipitate is collected by filtration and dried to afford 4-methyl-2-thiazol-2-yl-pyrimidine-5-carboxylic acid (1.95 g, 62%). MS: 222 (M+H); 1H NMR (300 MHz, DMSO-d6): δ 13.77 (s. OH, 1H), 9.18 (s, 1H), 8.13 (d, 1H), 8.07 (d, 1H), 2.81 (s, 3H).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:4][CH:5]=[CH:6][N:7]=1)#[N:2].C(N[C@H](C(O)=O)CS)(=O)C.C([O-])(=O)C.[NH4+].C([O:25][C:26](=[O:35])[C:27](=[CH:31][N:32](C)C)[C:28](=O)[CH3:29])C.CC([O-])(C)C.[K+].[OH-].[K+].Cl>CO.O>[CH3:29][C:28]1[C:27]([C:26]([OH:35])=[O:25])=[CH:31][N:32]=[C:1]([C:3]2[S:4][CH:5]=[CH:6][N:7]=2)[N:2]=1 |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
C(#N)C=1SC=CN1
Name
Quantity
234 mg
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=CN(C)C)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a microwave at 120° C. for an additional 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC=C1C(=O)O)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.